molecular formula C12H14BrNO B1419247 N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide CAS No. 1157772-44-5

N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide

Cat. No.: B1419247
CAS No.: 1157772-44-5
M. Wt: 268.15 g/mol
InChI Key: TWAVBHOIENEQCB-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields This compound is characterized by the presence of a bromine atom at the 5th position of the phenyl ring, a methyl group at the 2nd position, and a cyclobutanecarboxamide moiety

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 5-bromo-2-methylaniline with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide can be compared with other similar compounds such as:

  • N-(5-chloro-2-methylphenyl)cyclobutanecarboxamide
  • N-(5-fluoro-2-methylphenyl)cyclobutanecarboxamide
  • N-(5-iodo-2-methylphenyl)cyclobutanecarboxamide

These compounds share a similar core structure but differ in the halogen atom present on the phenyl ring. The presence of different halogens can significantly influence the chemical properties and reactivity of these compounds, making each unique in its own right.

Properties

IUPAC Name

N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-5-6-10(13)7-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAVBHOIENEQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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